molecular formula C15H18N2O3 B1452601 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid CAS No. 1018631-34-9

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid

Cat. No.: B1452601
CAS No.: 1018631-34-9
M. Wt: 274.31 g/mol
InChI Key: NEIMXPRUDMJGML-UHFFFAOYSA-N
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Description

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a cyclopropanecarbonyl group. The unique structure of this compound makes it a valuable candidate for various chemical and biological studies.

Scientific Research Applications

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is Aldehyde dehydrogenase 1A1 (ALDH1A1), an isoenzyme that catalyzes the conversion of aldehydes to acids . Overexpression of ALDH1A1 in various malignancies is a major cause of resistance to the anti-cancer drug, cyclophosphamide .

Mode of Action

this compound acts as an inhibitor of ALDH1A1 . Cyclophosphamide, a prodrug, is converted into 4-hydroxycyclophosphamide and its tautomer aldophosphamide in the liver . These compounds permeate into the cell and are converted into active metabolites, phosphoramide mustard, through spontaneous beta-elimination . The conversion of cyclophosphamide to phosphoramide mustard is diverted at the level of aldophosphamide by converting it into inactive carboxyphosphamide using aldh1a1 . This leads to high drug inactivation and cyclophosphamide resistance . By inhibiting ALDH1A1, this compound prevents this diversion, thereby enhancing the efficacy of cyclophosphamide .

Biochemical Pathways

The key biochemical pathway affected by this compound is the metabolism of cyclophosphamide . By inhibiting ALDH1A1, the compound prevents the conversion of aldophosphamide into carboxyphosphamide, thereby allowing more aldophosphamide to be converted into the active anti-cancer metabolite, phosphoramide mustard .

Result of Action

The inhibition of ALDH1A1 by this compound results in an increased concentration of phosphoramide mustard, the active metabolite of cyclophosphamide . This leads to enhanced anti-cancer activity of cyclophosphamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid typically involves the following steps:

    Formation of Cyclopropanecarbonyl-piperazine: This intermediate can be synthesized by reacting piperazine with cyclopropanecarbonyl chloride under basic conditions.

    Coupling with Benzoic Acid Derivative: The cyclopropanecarbonyl-piperazine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction of the cyclopropanecarbonyl group can yield cyclopropylmethyl derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyclopropanecarbonyl-piperazin-1-yl)-benzoic acid is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperazine and benzoic acid derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[4-(cyclopropanecarbonyl)piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(11-1-2-11)17-9-7-16(8-10-17)13-5-3-12(4-6-13)15(19)20/h3-6,11H,1-2,7-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIMXPRUDMJGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-piperazin-1-yl-benzoic acid (20 g, 71.6 mmol) and triethylamine (58 g, 573 mmol) in dichloromethane (500 mL) was added cyclopropanecarbonyl chloride dropwise at 0° C. The reaction mixture was stirred at RT overnight. The solvent was removed by rotary evaporation. The residue was diluted with water, treated with sodium hydroxide, and washed with ethyl acetate and dichloromethane. The aqueous phase was acidified to pH 6 with 5 N HCl. The resulting precipitate was collected by filtration and concentrated to dryness to provide the title compound (10 g, 51% yield) as a white solid. 1H NMR(CH3OD, 400 MHz) δ (ppm) 7.87 (m, 2H), 6.95 (m, 2H), 3.90 (s, 2H), 3.73 (s, 2H), 3.29 (m, 4H), 1.99 (m, 1H), 0.86 (m, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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